N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide
Description
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide is a benzamide derivative featuring a 2-benzoyl-4-methylphenyl group and a 4-(N,N-dimethylsulfamoyl)benzamido substituent. This compound’s structure includes:
- A central benzamide backbone.
- A 2-benzoyl-4-methylphenyl moiety attached to the amide nitrogen.
- A secondary benzamido group substituted with a dimethylsulfamoyl (-SO₂N(CH₃)₂) group at the para position.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O5S/c1-20-13-18-27(25(19-20)28(34)21-9-5-4-6-10-21)32-30(36)24-11-7-8-12-26(24)31-29(35)22-14-16-23(17-15-22)39(37,38)33(2)3/h4-19H,1-3H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLIMBYLEAZWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide, also known by its CAS number 312750-32-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C30H27N3O5S
- Molecular Weight : 541.6175 g/mol
- IUPAC Name : N-(2-benzoyl-4-methylphenyl)-2-[4-(dimethylsulfamoyl)benzamido]benzamide
The biological activity of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide is primarily attributed to its interaction with various molecular targets involved in critical biological pathways. The compound's structure allows it to bind effectively to enzymes and receptors, potentially modulating their activity.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, particularly those involved in the ubiquitin-proteasome system (UPS), which plays a crucial role in protein degradation and cellular regulation .
- Targeting Deubiquitinases (DUBs) : Research indicates that this compound may serve as a selective inhibitor of DUBs, which are emerging targets for cancer therapy and other diseases .
Biological Activity
The following sections summarize various studies and findings related to the biological activities of this compound.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation. For example, it was tested against breast cancer cell lines where it exhibited significant cytotoxic effects .
- Mechanistic Insights : The compound's ability to modulate the expression of apoptosis-related proteins suggests that it may activate intrinsic apoptotic pathways, leading to cancer cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary screening against common bacterial strains such as Escherichia coli and Staphylococcus aureus indicated that the compound possesses moderate antibacterial activity .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide resulted in reduced tumor growth and improved survival rates compared to control groups .
- Case Study 2 : Clinical trials are currently underway to assess the safety and efficacy of this compound in patients with specific types of cancers, focusing on its role as a DUB inhibitor .
Comparative Analysis with Similar Compounds
To further understand the unique properties and potential applications of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide, a comparison with similar compounds is useful.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide | Structure | Moderate antibacterial; selective DUB inhibition |
| N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide | Structure | Anticancer properties; enzyme inhibition |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural or functional similarities with the target molecule:
Key Observations:
Substituent Impact on Bioactivity: The target compound’s dimethylsulfamoyl group distinguishes it from analogs like 4MNB (methoxy-nitro) or Betrixaban (dimethylcarbamimidoyl).
Synthetic Routes: The target compound likely employs coupling agents (e.g., EDC, HOBt) for amide bond formation, similar to methods used in synthesizing (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives .
Crystallographic Analysis :
- Structural parameters of analogs (e.g., bond lengths, torsion angles) are often determined using SHELXL or SHELXTL software, as seen in studies of N-(2-nitrophenyl)-4-bromo-benzamide . These tools ensure accurate comparison of molecular conformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
